Reduced Para-Bromination Reactivity of tert-Butoxy vs. Ethoxy and Isopropoxy Substituents
The para-bromination reactivity of alkoxybenzenes follows the order: tert-butoxy < ethoxy < isopropoxy [1]. This ranking reflects the increasing steric bulk of the alkoxy group, which attenuates the favorable electronic activation provided by the oxygen atom [1]. The tert-butoxy substituent exhibits the lowest reactivity among these three common alkoxy protecting groups, a difference that is quantitatively significant for synthetic planning where controlled electrophilic aromatic substitution is required [1].
| Evidence Dimension | Relative bromination reactivity at para position |
|---|---|
| Target Compound Data | tert-butoxy (lowest reactivity in series) |
| Comparator Or Baseline | ethoxy (higher reactivity); isopropoxy (highest reactivity) |
| Quantified Difference | Reactivity rank: tert-butoxy < ethoxy < isopropoxy |
| Conditions | Aqueous solution electrophilic aromatic bromination; kinetic experiments in batch reactors with free bromine species (HOBr, BrCl, Br2, BrOCl, Br2O, H2OBr+); variations in [Cl−], [Br−], and pH [1] |
Why This Matters
The lower intrinsic reactivity of the tert-butoxy-substituted arene enables finer control in electrophilic aromatic substitution reactions and reduces unwanted over-bromination during orthogonal synthetic manipulations, a critical selection criterion for complex molecule construction.
- [1] Schammel MH, et al. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Phys Chem Chem Phys. 2021;23(31):16594-16610. DOI: 10.1039/d1cp02422a. View Source
